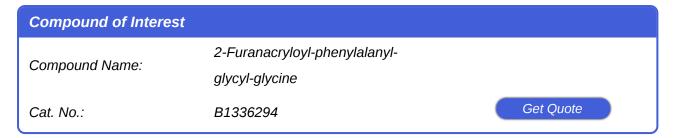


## FAPGG Assay for Angiotensin-Converting Enzyme: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent peptidase in the reninangiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1] [2] It catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1] Consequently, ACE is a significant therapeutic target for managing hypertension and related cardiovascular disorders. The FAPGG assay is a widely used, continuous spectrophotometric method for determining ACE activity.[3] This method is valued for its simplicity, sensitivity, and suitability for high-throughput screening of potential ACE inhibitors.[1]

## **Principle of the FAPGG Assay**

The assay utilizes the synthetic chromogenic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).[1] ACE catalyzes the hydrolysis of FAPGG into N-[3-(2-furyl)acryloyl]-L-phenylalanine (FAP) and the dipeptide glycyl-glycine (Gly-Gly).[3][4] The cleavage of the phenylalanyl-glycyl bond leads to a decrease in absorbance at 340 nm.[1][2][5] The rate of this absorbance decrease is directly proportional to the ACE activity in the sample.[6]

The enzymatic reaction is as follows:



FAPGG --(ACE)--> FAP + Gly-Gly

## **Applications**

- Determination of ACE Activity: The FAPGG assay is routinely used to measure ACE activity in various biological samples, including serum and plasma.[2][5] This has clinical significance in the diagnosis and monitoring of diseases like sarcoidosis.[1][2]
- Screening for ACE Inhibitors: The assay is a primary tool in drug discovery for screening and characterizing novel ACE inhibitors.[4] By measuring the reduction in ACE activity in the presence of a test compound, its inhibitory potency (e.g., IC<sub>50</sub>) can be determined.
- Enzyme Kinetics Studies: The FAPGG assay is suitable for determining key kinetic parameters of the angiotensin-converting enzyme, such as the Michaelis-Menten constant (K\_m) and the maximum reaction velocity (V\_max).

#### **Data Presentation**



| Parameter                                | Value  | Reference |
|--|--|-----------|
| Substrate                                | N-[3-(2-Furyl)acryloyl]-L-<br>phenylalanyl-glycyl-glycine<br>(FAPGG) | [1]       |
| CAS Number                               | 64967-39-1   |           |
| Molecular Formula                        | C20H21N3O6   |           |
| Molecular Weight                         | 399.40 g/mol   |           |
| K_m Value                                | 2.546 x 10 <sup>-4</sup> M   | [4]       |
| Wavelength of Maximum Absorbance (λ_max) | 340 nm   | [1][3]    |
| Recommended Measurement<br>Wavelength    | 340 nm or 345 nm   | [5][7]    |
| Assay Linearity                          | Up to 120 U/L or 166 U/L (assay dependent)                           | [2][6]    |
| Assay Sensitivity                        | As low as 5.4 U/L or 5.8 U/L (assay dependent)                       | [2][6]    |

# **Experimental Protocols Materials and Reagents**

- Angiotensin-Converting Enzyme (from rabbit lung or other sources)
- N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
- Assay Buffer: 50 mM HEPES buffer with 0.3 M NaCl and 10 μM ZnCl<sub>2</sub>, pH 7.5, or 80 mM borate buffer, pH 8.2.[7][8]
- ACE inhibitors (e.g., Captopril) for control experiments
- Microplate reader or spectrophotometer capable of reading at 340 nm
- 96-well UV-transparent microplates or cuvettes



Purified water

### **Reagent Preparation**

- Assay Buffer: Prepare the chosen assay buffer (HEPES or borate) and adjust the pH to the desired value at the intended reaction temperature.
- FAPGG Substrate Solution: Dissolve FAPGG in the assay buffer to a final concentration of 0.5 mM to 1.0 mM.[4][7] Protect the solution from light.
- ACE Solution: Reconstitute or dilute the ACE enzyme in the assay buffer to achieve a
  working concentration that results in a linear rate of absorbance decrease for at least 5-10
  minutes. The optimal concentration should be determined empirically.
- Inhibitor Solutions (for inhibitor screening): Dissolve test compounds and control inhibitors
  (e.g., Captopril) in a suitable solvent (e.g., DMSO, water) and then dilute with the assay
  buffer to the desired concentrations. Ensure the final solvent concentration in the assay does
  not affect enzyme activity.

#### **Assay Procedure for ACE Activity Measurement**

- Set the spectrophotometer or microplate reader to 340 nm and the temperature to 37°C.[5]
- Pipette the following into the wells of a microplate or cuvettes:
  - Blank: 100 μL of assay buffer.
  - $\circ$  Sample: 90 µL of assay buffer and 10 µL of the sample containing ACE.
- Add 100 μL of the FAPGG substrate solution to all wells to initiate the reaction.
- Mix gently.
- Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5 to 10 minutes.[4]

#### Assay Procedure for ACE Inhibitor Screening

Set the spectrophotometer or microplate reader to 340 nm and the temperature to 37°C.



- Pipette the following into the wells of a microplate:
  - $\circ$  Negative Control (No Inhibitor): 80 μL of assay buffer, 10 μL of ACE solution, and 10 μL of solvent control.
  - $\circ$  Test Inhibitor: 80  $\mu$ L of assay buffer, 10  $\mu$ L of ACE solution, and 10  $\mu$ L of the test inhibitor solution.
  - $\circ$  Positive Control: 80  $\mu$ L of assay buffer, 10  $\mu$ L of ACE solution, and 10  $\mu$ L of a known ACE inhibitor solution (e.g., Captopril).
- Pre-incubate the plate at 37°C for 5 minutes.[7]
- Add 100 µL of the FAPGG substrate solution to all wells to initiate the reaction.
- Mix gently.
- Immediately start monitoring the decrease in absorbance at 340 nm every minute for 5 to 10 minutes.

#### **Data Analysis**

1. Calculation of ACE Activity:

The ACE activity is calculated from the rate of change in absorbance ( $\Delta A/min$ ).

 One unit of ACE activity is defined as the amount of enzyme that hydrolyzes 1 μmol of FAPGG per minute at 37°C.[5]

The activity (U/L) can be calculated using the Beer-Lambert law:

Activity (U/L) =  $(\Delta A/min) * V total / (\epsilon * I * V sample) * 10^6$ 

#### Where:

- ΔA/min = The rate of absorbance change per minute.
- V\_total = The total reaction volume in mL.



- ε = The molar extinction coefficient of FAPGG (this needs to be determined under the specific assay conditions as it is not consistently reported).
- I = The path length of the cuvette or microplate well in cm.
- V sample = The volume of the enzyme sample in mL.
- 10<sup>6</sup> = Conversion factor from moles to micromoles.
- 2. Calculation of ACE Inhibition:

The percentage of ACE inhibition is calculated as follows:

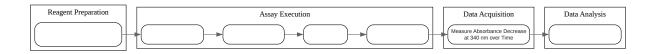
% Inhibition = [ (Rate\_control - Rate\_inhibitor) / Rate\_control ] \* 100

#### Where:

- Rate\_control = The rate of absorbance change in the negative control (no inhibitor).
- Rate inhibitor = The rate of absorbance change in the presence of the test inhibitor.

The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

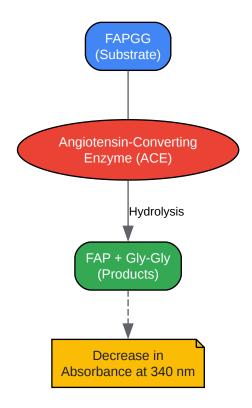
## **Diagrams**



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Caption: Workflow for the FAPGG-based ACE inhibition assay.





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Caption: Principle of the FAPGG spectrophotometric assay for ACE.

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